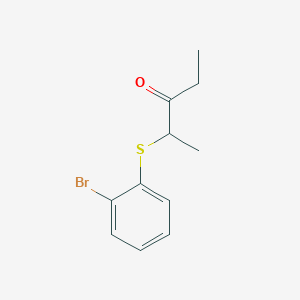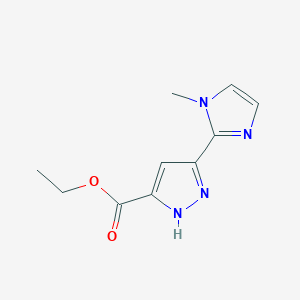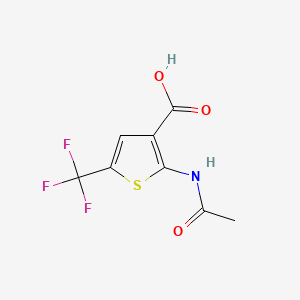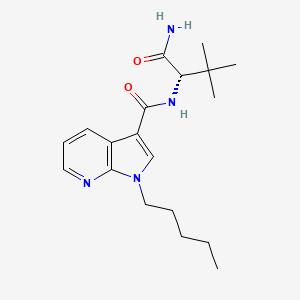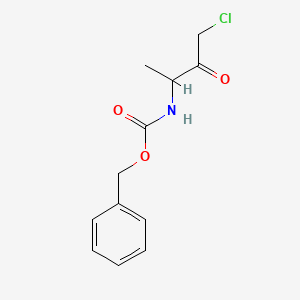
Z-L-Ala-chloromethylketone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Z-L-Ala-chloromethylketone: is a synthetic organic compound that belongs to the class of chloromethyl ketones. It is characterized by the presence of a chloromethyl group attached to a ketone functional group. This compound is often used in biochemical research due to its ability to inhibit certain enzymes by covalently modifying their active sites.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Z-L-Ala-chloromethylketone typically involves the chlorination of an appropriate precursor. One common method is the reaction of an amino acid derivative with a chlorinating agent such as thionyl chloride or oxalyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
化学反応の分析
Types of Reactions: Z-L-Ala-chloromethylketone undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by various nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to yield the corresponding alcohol and hydrochloric acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in ethanol are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Products include substituted amines, thiols, or alcohols.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
科学的研究の応用
Chemistry: Z-L-Ala-chloromethylketone is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: In biological research, it is used to study enzyme mechanisms and inhibition. It acts as an irreversible inhibitor for certain proteases by covalently modifying their active sites.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of enzyme inhibitors for treating diseases such as cancer and viral infections.
Industry: In the industrial sector, this compound is used in the synthesis of pharmaceuticals and agrochemicals.
作用機序
Z-L-Ala-chloromethylketone exerts its effects by covalently modifying the active sites of target enzymes. The chloromethyl group reacts with nucleophilic residues (such as serine or cysteine) in the enzyme’s active site, leading to irreversible inhibition. This modification prevents the enzyme from catalyzing its substrate, thereby blocking its biological activity.
類似化合物との比較
- Z-L-Phe-chloromethylketone
- Z-L-Val-chloromethylketone
- Z-L-Leu-chloromethylketone
Comparison: While all these compounds share a common chloromethyl ketone structure, they differ in the amino acid residue attached to the ketone group. This difference in structure can lead to variations in their specificity and potency as enzyme inhibitors. Z-L-Ala-chloromethylketone is unique due to its specific interaction with certain enzymes, making it a valuable tool in biochemical research.
特性
IUPAC Name |
benzyl N-(4-chloro-3-oxobutan-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-9(11(15)7-13)14-12(16)17-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDQMJAOUJQRCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)CCl)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
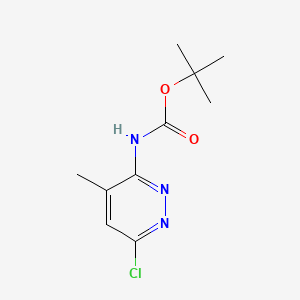
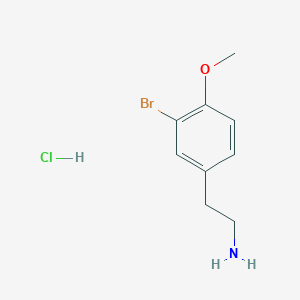
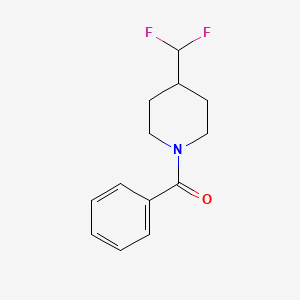
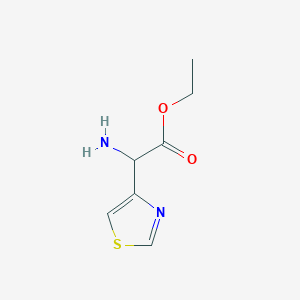
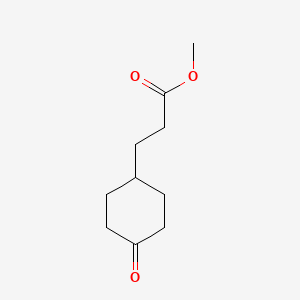
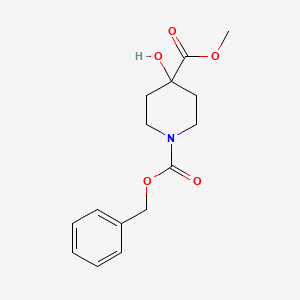
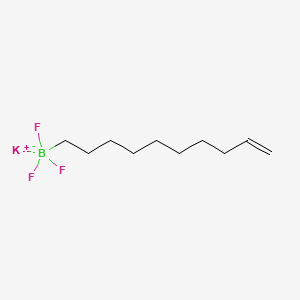
![5-Acetyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylic acid](/img/structure/B13496349.png)
![Ethyl 1-(iodomethyl)-3-(4-methanesulfonylphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13496370.png)
